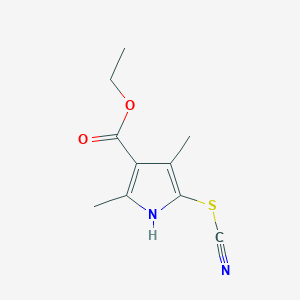

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate

CAS No.: 806632-20-2

Cat. No.: VC17256072

Molecular Formula: C10H12N2O2S

Molecular Weight: 224.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 806632-20-2 |

|---|---|

| Molecular Formula | C10H12N2O2S |

| Molecular Weight | 224.28 g/mol |

| IUPAC Name | ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3 |

| Standard InChI Key | GQTGUULHARVESU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)SC#N)C |

Introduction

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a thiocyanate group at the 5-position and an ethyl ester functionality at the 3-position of the pyrrole ring.

Synthesis Methods

The synthesis of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate can be achieved through various organic chemistry methods. While specific synthesis protocols for this compound are not detailed in the available literature, pyrrole derivatives are generally synthesized using methods like the Knorr, Hantzsch, or Paal-Knorr reactions, which involve the condensation of appropriate starting materials to form the pyrrole ring.

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate shares structural similarities with other pyrrole derivatives but is distinct due to its thiocyanate and carboxylic acid functionalities. For comparison, other pyrrole derivatives like Ethyl 3-methyl-1H-pyrrole-2-carboxylate and Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate lack the thiocyanate group or have different functional groups.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | C8H9NO2 | Lacks thiocyanate group |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | Contains an aldehyde group instead of thiocyanate |

Future Research Directions

Given the potential biological activities of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate, further research is warranted to explore its efficacy in pharmaceutical and agricultural applications. This includes studying its interactions with biological macromolecules and assessing its safety and efficacy in various biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume